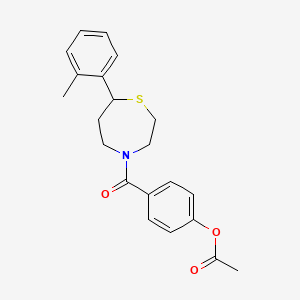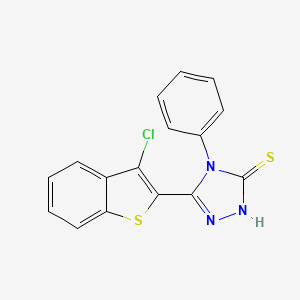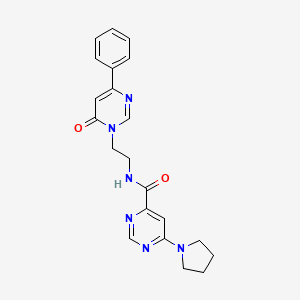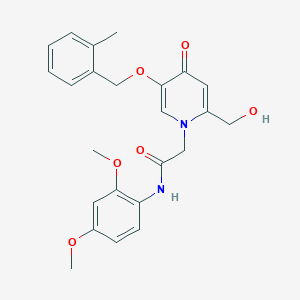
Fmoc-DAP-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-DAP-N3 is a chemical compound that has gained significant attention in the field of biochemistry and medicinal chemistry. It is an N-terminus-protected diazido derivative of Fmoc-protected lysine, which is widely used in solid-phase peptide synthesis. This compound is a versatile compound that has a wide range of scientific research applications, including drug discovery, chemical biology, and proteomics.
Scientific Research Applications
Synthesis of Orthogonally Protected Amino Acids
Research has led to the development of synthetic strategies for preparing orthogonally protected amino acids like 2,3-l-diaminopropanoic acid (l-Dap), utilizing base-labile protecting groups like Fmoc. This involves using appropriately masked 2,3-diaminopropanols derived from commercial amino acids such as Nα-Fmoc-O-tert-butyl-d-serine (Temperini et al., 2020).
Oligomerization in Peptide Nucleic Acid (PNA) Synthesis
Fmoc/Boc-protected monomers, including 2,6-diaminopurine (DAP), have been utilized for the oligomerization in PNA synthesis. These monomers can be interchangeably used with standard Fmoc PNA monomers, demonstrating the versatility of Fmoc-protected amino acids in synthesizing complex biomolecules (St Amant & Hudson, 2012).
High-Performance Liquid Chromatography (HPLC) Methodology
Fmoc derivatives, like Fmoc-DAP-N3, have been essential in improving high-performance liquid chromatography methods for amino acids. This methodology allows for high throughput and baseline resolution of common Fmoc-amino acids, critical for protein identification and quality control (Ou et al., 1996).
Self-Assembled Peptide Hydrogels
Fmoc-modified amino acids and peptides have shown significant potential in the formation of self-assembled peptide hydrogels. These hydrogels have applications in enzyme-based electrochemical biosensing and cell monitoring, offering a robust substrate for cell adhesion and functional integration with biological systems (Lian et al., 2016).
Mechanism of Action
Target of Action
Fmoc-DAP-N3 is a click chemistry reagent . Its primary targets are small molecules, proteins, and antibodies . The compound interacts with these targets to form click conjugation and amide bonds .
Mode of Action
This compound contains an azide group and is a short, linear spacer molecule with Fmoc protected amino function . It interacts with its targets (small molecules, proteins, and antibodies) through click conjugation and amide bond formation . This interaction results in the formation of bioconjugates .
Biochemical Pathways
It’s known that the compound plays a role in the formation of bioconjugates with small molecules, proteins, and antibodies . This suggests that it may influence various biochemical pathways depending on the specific targets it interacts with.
Result of Action
The result of this compound’s action is the formation of bioconjugates with small molecules, proteins, and antibodies . This can have various molecular and cellular effects depending on the specific targets and the context in which the compound is used.
Biochemical Analysis
Biochemical Properties
Fmoc-DAP-N3 plays a significant role in biochemical reactions, particularly in click conjugation and amid bond formation . It can interact with small molecules, proteins, and antibodies, forming covalent bonds .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to form covalent bonds with other molecules. This can lead to changes in the activity of enzymes, proteins, and other biomolecules .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-azidopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c19-22-21-11-5-10-20-18(23)24-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWDONRFYHZMAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-(3,4-dihydro-1H-isochromen-1-yl)acetamide;hydrochloride](/img/structure/B2755793.png)


![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2755797.png)
![5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2755798.png)
![5-{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}quinoline](/img/structure/B2755799.png)
![4-[(2,4-Difluorophenyl)methyl]oxan-4-amine](/img/structure/B2755801.png)


amine dihydrochloride](/img/structure/B2755806.png)
![2-({1-[(1-Acetylpyrrolidin-3-yl)methyl]piperidin-4-yl}methyl)-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2755808.png)

